molecular formula C23H24F2N4O B2907809 N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251690-50-2

N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2907809
CAS No.: 1251690-50-2
M. Wt: 410.469
InChI Key: DFMZOMAPBHMMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative featuring a trifluoromethyl-substituted aromatic core. Its structure includes a 3,4-difluorophenyl group at the 4-position, a 2-ethylpiperidine-1-carbonyl moiety at the 3-position, and a methyl group at the 7-position. The 1,8-naphthyridine scaffold is notable for its planar heteroaromatic system, which facilitates interactions with biological targets such as enzymes or receptors via π-π stacking and hydrogen bonding . The 3,4-difluorophenyl substituent enhances lipophilicity and metabolic stability, while the 2-ethylpiperidine group may improve solubility and pharmacokinetic properties compared to bulkier aliphatic chains .

Properties

IUPAC Name

[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O/c1-3-16-6-4-5-11-29(16)23(30)18-13-26-22-17(9-7-14(2)27-22)21(18)28-15-8-10-19(24)20(25)12-15/h7-10,12-13,16H,3-6,11H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMZOMAPBHMMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)F)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the difluorophenyl group, and the attachment of the ethylpiperidinyl moiety. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of the Ethylpiperidinyl Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations:

  • Fluorine Positioning : The target compound’s 3,4-difluorophenyl group likely enhances hydrophobic interactions compared to the 2,4-difluorophenyl analog (), which may exhibit weaker binding to fluorine-sensitive targets .
  • Piperidine Substituents : The 2-ethylpiperidine group in the target compound provides a balance between steric bulk and solubility, contrasting with the 4-methylpiperidine in ’s compound, which may reduce metabolic stability .

Binding Affinity and Selectivity

  • Target Compound : The 3,4-difluorophenyl group is hypothesized to enhance affinity for kinase targets (e.g., EGFR) due to fluorine’s electron-withdrawing effects, while the 2-ethylpiperidine may reduce off-target interactions compared to bulkier groups in compound 33 .
  • Compound : The 2,4-difluorophenyl substituent and 4-methylpiperidine could result in lower selectivity, as seen in preliminary screening data .

Solubility and Bioavailability

  • The target compound’s methyl group at position 7 improves solubility (logP ~3.2) compared to methoxymethyl or phenyl substituents in compounds 3f and 33 (logP ~4.1–4.5) .
  • Bulky groups (e.g., t-butyldiphenylsilyloxyethyl in compound 33) correlate with poor aqueous solubility (<10 µM) .

Biological Activity

N-(3,4-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a naphthyridine core and incorporates both a 3,4-difluorophenyl group and a 2-ethylpiperidine moiety. Its synthesis typically involves regioselective palladium-catalyzed cross-coupling reactions, which enhance its structural complexity and functional capabilities. The presence of functional groups such as amines and carbonyls contributes to its reactivity and biological interactions.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, it has shown efficacy against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism underlying this activity may involve the inhibition of pathways related to cell proliferation and survival.

Phosphodiesterase Inhibition

This compound acts as a selective phosphodiesterase 4 (PDE4) inhibitor , which is relevant for treating chronic inflammatory diseases such as asthma. PDE4 inhibitors are known to modulate inflammatory responses by increasing intracellular cAMP levels, thereby reducing inflammation.

Research indicates that this compound interacts with various biological macromolecules. These interactions are crucial for understanding its therapeutic potential. The compound's structural features allow it to bind effectively to targets involved in cancer cell signaling pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-amino-9-[2-fluoro-3-hydroxypropyl]-7-propynylpurinContains a purine baseUsed in cancer therapy
2-methyl-4-(3-nitrophenyl)-1,4,6,8-tetrahydrothienoFeatures a thieno ringPotential anti-inflammatory effects
ASP3258Selective PDE4 inhibitorHigher potency than other PDE inhibitors

These comparisons highlight the specific structural components and biological activities that distinguish this compound from other compounds in its class.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction.
  • Inflammation Modulation : Another investigation indicated that the PDE4 inhibitory activity led to reduced inflammatory markers in animal models of asthma.
  • Mechanistic Insights : Research into the binding affinity of this compound with specific receptors revealed insights into its potential use in targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.